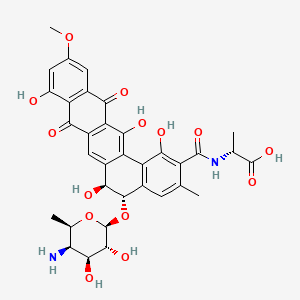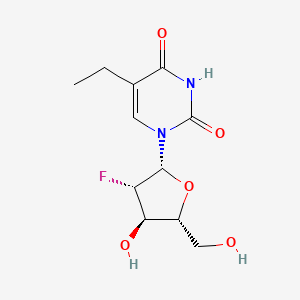
1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil
Vue d'ensemble
Description
Le 2’-fluoro-5-éthylarabinosyluracil est un analogue de nucléoside synthétique qui a fait l’objet d’études pour ses applications thérapeutiques potentielles, en particulier dans le traitement de divers types de lymphomes, notamment le lymphome de l’intestin grêle, le lymphome à cellules du manteau de stade IV, la macroglobulinémie de Waldenström, le lymphome marginal splénique et le lymphome à cellules du manteau récurrent .
Méthodes De Préparation
La synthèse du 2’-fluoro-5-éthylarabinosyluracil implique généralement les étapes suivantes :
Matériaux de départ : La synthèse commence par la sélection de matériaux de départ appropriés, tels que le 5-éthyluracile et le 2-désoxy-2-fluoro-D-arabinofuranose.
Réaction de glycosylation : L’étape clé de la synthèse est la réaction de glycosylation, au cours de laquelle le 5-éthyluracile est couplé au 2-désoxy-2-fluoro-D-arabinofuranose en milieu acide pour former l’analogue de nucléoside.
Purification : Le produit brut est ensuite purifié à l’aide de techniques chromatographiques pour obtenir le composé souhaité à une pureté élevée.
Analyse Des Réactions Chimiques
Le 2’-fluoro-5-éthylarabinosyluracil subit diverses réactions chimiques, notamment :
Oxydation : Ce composé peut être oxydé dans des conditions spécifiques pour former les produits oxydés correspondants.
Réduction : Des réactions de réduction peuvent être réalisées pour modifier les groupes fonctionnels présents dans le composé.
Substitution : L’atome de fluor dans la partie arabinosyle peut être substitué par d’autres nucléophiles dans des conditions appropriées.
Les réactifs et conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le permanganate de potassium, les agents réducteurs comme le borohydrure de sodium et les nucléophiles comme l’azoture de sodium. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.
Applications De Recherche Scientifique
Chimie : Il sert d’outil précieux dans l’étude des analogues de nucléosides et de leurs interactions avec les enzymes et autres biomolécules.
Biologie : Le composé est utilisé en recherche pour comprendre les mécanismes d’action des analogues de nucléosides et leurs effets sur les processus cellulaires.
Mécanisme D'action
Le mécanisme d’action du 2’-fluoro-5-éthylarabinosyluracil implique son incorporation dans l’ADN pendant la réplication, ce qui conduit à l’inhibition de la synthèse de l’ADN et de la prolifération cellulaire. Le composé cible des enzymes spécifiques impliquées dans la réplication de l’ADN, telles que l’ADN polymérase, et perturbe leur fonction normale . Cela entraîne l’inhibition de la croissance et de la prolifération des cellules tumorales.
Comparaison Avec Des Composés Similaires
Le 2’-fluoro-5-éthylarabinosyluracil est unique parmi les analogues de nucléosides en raison de ses modifications structurales spécifiques, qui confèrent des propriétés biologiques distinctes. Les composés similaires comprennent :
2’-Fluoro-2’-désoxyuridine : Un autre analogue de nucléoside avec un atome de fluor en position 2’.
5-Éthyl-2’-désoxyuridine : Un composé avec un groupe éthyle en position 5 de la base uracile.
2’-Fluoro-5-méthyl-2’-désoxyuridine : Un analogue de nucléoside avec à la fois un atome de fluor en position 2’ et un groupe méthyle en position 5.
Ces composés partagent certaines similitudes dans leur structure chimique et leur activité biologique, mais diffèrent par leurs modifications spécifiques et leurs propriétés résultantes.
Propriétés
IUPAC Name |
5-ethyl-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2O5/c1-2-5-3-14(11(18)13-9(5)17)10-7(12)8(16)6(4-15)19-10/h3,6-8,10,15-16H,2,4H2,1H3,(H,13,17,18)/t6-,7+,8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFJAJRDLUUIOA-IBCQBUCCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CN(C(=O)NC1=O)[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FN2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30232433 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83546-42-3 | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083546423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Deoxy-2-fluoroarabinofuranosyl)-5-ethyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30232433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-DEOXY-2-FLUOROARABINOFURANOSYL)-5-ETHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2AGF6PBM87 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




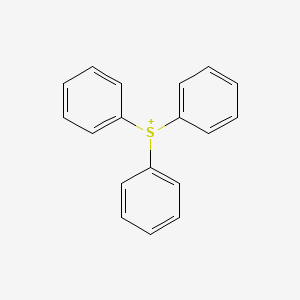

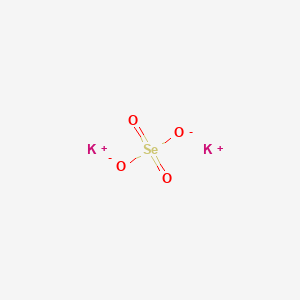



![Naphtho[1,2-b]furan](/img/structure/B1202928.png)

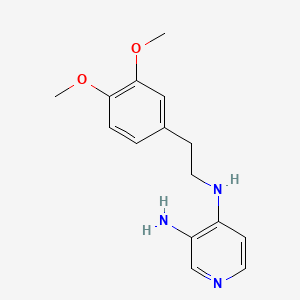
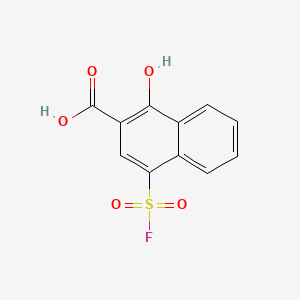
![[(4,6-diamino-1,3,5-triazin-2-yl)amino]methanol](/img/structure/B1202932.png)
